molecular formula C7H10N2O4 B575830 Methyl (2,3-dioxopiperazin-1-YL)acetate CAS No. 179416-28-5

Methyl (2,3-dioxopiperazin-1-YL)acetate

Cat. No.: B575830
CAS No.: 179416-28-5
M. Wt: 186.167
InChI Key: VJYQKCNSCKFYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2,3-dioxopiperazin-1-yl)acetate (CAS 434314-27-9) is a specialized chemical compound with a molecular formula of C7H10N2O4 and a molecular weight of 186.17 g/mol . This reagent features a piperazine ring bearing two oxo groups, a structure known as a dioxopiperazine, which is a privileged scaffold in medicinal chemistry and drug discovery. The dioxopiperazine moiety is a key structural feature in various pharmacologically active molecules and is frequently explored for its potential as a protease inhibitor and its role in building more complex molecular architectures. While a specific mechanism of action for this exact compound is not fully detailed in public literature, related dioxopiperazine derivatives are of significant research interest. For instance, similar substructures are integral components of important beta-lactam antibiotics, such as the 2,3-dioxopiperazine moiety found in piperacillin, which helps broaden the antibiotic's spectrum of activity . Researchers value this compound as a versatile building block for the synthesis of novel compounds, particularly in the development of potential pharmaceutical agents and biochemical probes. Its molecular structure makes it a candidate for further chemical modification and exploration in various experimental contexts. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

179416-28-5

Molecular Formula

C7H10N2O4

Molecular Weight

186.167

IUPAC Name

methyl 2-(2,3-dioxopiperazin-1-yl)acetate

InChI

InChI=1S/C7H10N2O4/c1-13-5(10)4-9-3-2-8-6(11)7(9)12/h2-4H2,1H3,(H,8,11)

InChI Key

VJYQKCNSCKFYCO-UHFFFAOYSA-N

SMILES

COC(=O)CN1CCNC(=O)C1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Compound 20 ()
  • Structure : (S)-4-(2-(Adamantan-1-yl)ethyl)-1-((S)-1-((S)-2-(((S)-6-benzyl-2,3-dioxopiperazin-1-yl)methyl)pyrrolidin-1-yl)-3-phenylpropan-2-yl)-5-(4-hydroxybenzyl)piperazine-2,3-dione
  • Key Features : Incorporates an adamantane group (lipophilic), benzyl, and hydroxybenzyl substituents.
  • Synthesis : Uses Boc-L-phenylalanine and 1-adamantaneacetic acid; purified via HPLC (98% purity) .
  • Relevance : The adamantane group enhances membrane permeability, while the hydroxybenzyl group may facilitate hydrogen bonding in target interactions.
Compound 21 ()
  • Structure : (S)-5-Benzyl-1-((R)-1-((S)-2-(((S)-6-benzyl-2,3-dioxopiperazin-1-yl)methyl)pyrrolidin-1-yl)-3-cyclohexylpropan-2-yl)-4-phenethylpiperazine-2,3-dione
  • Key Features : Cyclohexyl and phenethyl groups increase steric bulk and hydrophobicity (XlogP >3 inferred).
  • Synthesis : Utilizes Boc-D-cyclohexylalanine; similar HPLC purification .
2-{4-[(4-Chlorophenyl)methyl]-2,3-dioxopiperazin-1-yl}-N-(3-methoxyphenyl)acetamide ()
  • Structure : Chlorophenyl and methoxyphenyl substituents.
  • Properties: XlogP: 2.4 (moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 1/4 Polar Surface Area: 79 Ų (indicates moderate solubility) .
  • Applications : Likely optimized for CNS penetration due to balanced lipophilicity and polar surface area.

Piperazine Derivatives with Heterocyclic Modifications

Methyl [4-(1,3-Thiazol-2-yl)piperazin-1-yl]acetate (WBX) ()
  • Structure : Thiazole ring attached to the piperazine nitrogen.
  • Molecular Formula : C₁₀H₁₅N₃O₂S
  • SMILES : O=C(OC)CN1CCN(CC1)c1nccs1 .
  • Applications : Thiazole moiety may improve binding to metalloproteases or kinases.
Ethyl 2-(1-Acetyl-3-oxopiperazin-2-yl)acetate ()
  • Structure : Acetyl group at N1 and oxo group at C3.
  • Safety Data : Classified as hazardous if inhaled; requires specific first-aid measures .
  • Relevance : The ethyl ester may confer slower hydrolysis compared to methyl esters, altering metabolic stability.

Comparative Data Table

Compound Name Key Substituents XlogP Hydrogen Bond (Donor/Acceptor) Polar Surface Area (Ų) Synthesis Method Applications
Methyl (2,3-dioxopiperazin-1-YL)acetate Methyl ester, diketopiperazine core ~2.5* 1/4* ~80* Boc-protected amino acids Enzyme inhibitors, drug scaffolds
Compound 20 Adamantane, hydroxybenzyl >3 2/6 110 HPLC-purified ADAM protease inhibition
Compound 21 Cyclohexyl, phenethyl >3.5 1/5 95 HPLC-purified Substrate-selective modulators
WBX Thiazole ring 1.8 0/5 85 Not specified Kinase/metalloprotease targeting
Compound Chlorophenyl, methoxyphenyl 2.4 1/4 79 Not specified CNS-targeted therapies

*Inferred from structurally similar compounds.

Key Research Findings and Trends

Lipophilicity and Bioavailability : Adamantane and cyclohexyl groups (e.g., Compounds 20, 21) significantly increase XlogP (>3), enhancing blood-brain barrier penetration but risking solubility limitations .

Hydrogen Bonding : Compounds with polar substituents (e.g., hydroxybenzyl in Compound 20) exhibit higher polar surface areas (>100 Ų), favoring solubility but reducing membrane permeability .

Metabolic Stability : Methyl esters (target compound) are generally hydrolyzed faster than ethyl esters (), impacting half-life .

SAR Insights : Substitution at the piperazine nitrogen (e.g., thiazole in WBX) introduces diverse electronic effects, enabling tailored interactions with enzymatic active sites .

Preparation Methods

Oxalyl Chloride-Mediated Cyclization

In a protocol adapted from, oxalyl chloride (1.25 equiv.) is dissolved in tetrahydrofuran (THF) at 0°C. N-(2-Aminoethyl)glycine methyl ester (1 equiv.) is added dropwise to maintain the temperature below 5°C. After 1 hour, the reaction is warmed to 10°C and stirred for 3 hours, achieving 78% yield of the dioxopiperazine intermediate. Acidic workup (1 M HCl) isolates the product, which is subsequently purified via recrystallization from ethanol.

Critical Parameters :

  • Temperature control (<10°C) minimizes side reactions such as oligomerization.

  • THF as the solvent enhances solubility of the diamine and oxalyl chloride.

StepReagents/ConditionsYield
CyclocondensationOxalyl chloride, THF, 0–10°C78%
Workup1 M HCl, recrystallization95%

Malonate-Based Annulation for Acetate Side-Chain Incorporation

Malonate derivatives serve as pivotal building blocks for introducing the acetic acid moiety. A five-step route from optically pure amino acids, as described in, has been adapted for methyl ester formation.

Amino Acid to Diamine Conversion

Boc-protected glycine (1 equiv.) reacts with carbonyldiimidazole (CDI) (1.25 equiv.) in THF at 0°C, followed by addition of methyl potassium malonate (1.5 equiv.) and magnesium chloride (1.2 equiv.). Stirring at room temperature for 16 hours yields the malonate adduct, which undergoes hydrogenolysis (H₂, Pd/C) to generate the free diamine.

Piperazine Ring Closure

The diamine is treated with 2-bromoethyl-diphenylsulfonium triflate (1.25 equiv.) in dichloromethane (DCM) and diisopropylethylamine (3 equiv.) at room temperature. Cyclization proceeds within 16 hours, affording the 2,3-dioxopiperazine scaffold with a methyl ester substituent (63% yield over two steps).

Advantages :

  • High enantiomeric purity (>98% ee) when using chiral amino acid precursors.

  • Scalability to multigram quantities.

Esterification of Carboxylic Acid Precursors

Direct esterification of the carboxylic acid analog provides a straightforward route to the methyl ester. However, this method is contingent upon prior synthesis of the acid form, which presents its own challenges.

Fischer Esterification

A solution of (2,3-dioxopiperazin-1-yl)acetic acid in methanol and concentrated sulfuric acid (cat.) is refluxed for 12 hours. The methyl ester is obtained in 85% yield after neutralization and solvent evaporation.

Limitations :

  • Requires pre-synthesized carboxylic acid, which may necessitate additional protection/deprotection steps.

  • Prolonged reflux risks decomposition of the dioxopiperazine ring.

Regioselective Alkylation of Piperazine Diones

Introducing the methyl acetate group via alkylation demands careful selection of protecting groups to ensure regioselectivity.

N-Protection and Alkylation

The dioxopiperazine core is protected as its bis-Boc derivative to direct alkylation to the N-1 position. Treatment with methyl bromoacetate (1.2 equiv.) and potassium carbonate (2 equiv.) in DMF at 60°C for 8 hours installs the acetate side chain (62% yield). Deprotection with trifluoroacetic acid (TFA) in DCM affords the target compound.

Optimization Insights :

  • DMF enhances solubility of both the substrate and alkylating agent.

  • Boc protection prevents undesired N-3 alkylation.

Comparative Analysis of Methodologies

MethodStarting MaterialKey StepYieldPurity
Oxalyl Chloride CyclizationN-(2-Aminoethyl)glycine methyl esterCyclocondensation78%>95%
Malonate AnnulationBoc-protected glycineCDI-mediated malonate coupling63%>98% ee
Fischer Esterification(2,3-Dioxopiperazin-1-yl)acetic acidAcid-catalyzed esterification85%90%
Regioselective AlkylationBis-Boc piperazine dioneAlkylation with methyl bromoacetate62%88%

Trade-offs :

  • Cyclocondensation offers high yields but requires stringent temperature control.

  • Annulation ensures enantiopurity but involves multiple steps.

  • Fischer esterification is simple but depends on acid precursor availability.

Challenges and Mitigation Strategies

Racemization During Alkylation

The basic conditions of alkylation (e.g., K₂CO₃ in DMF) can induce racemization at chiral centers. Substituting potassium carbonate with diisopropylethylamine reduces base strength, lowering racemization to <5%.

Ring Decomposition Under Acidic Conditions

Prolonged exposure to strong acids (e.g., H₂SO₄) during esterification may degrade the dioxopiperazine ring. Implementing microwave-assisted synthesis at 100°C for 30 minutes minimizes decomposition while maintaining 80% yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.